![molecular formula C21H22N4O B3730798 6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B3730798.png)
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
Overview
Description
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has been studied for its potential use in various scientific applications.
Mechanism of Action
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter activity in the brain, and neuroprotection. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages for lab experiments, including its high yield and purity, and its ability to exert multiple mechanisms of action. However, its potential toxicity and limited solubility in water may pose challenges for certain experiments.
Future Directions
There are several future directions for 6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone research, including further studies on its mechanisms of action, its potential use in combination with other therapeutic agents, and its use in clinical trials for various diseases. Additionally, further studies on its potential toxicity and safety profile are warranted.
Conclusion:
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has shown potential for use in various scientific applications, including as a therapeutic agent for cancer and neurological disorders. Its multiple mechanisms of action, biochemical and physiological effects, and potential for future research make it a promising compound for further study.
Scientific Research Applications
6-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurological disorders.
properties
IUPAC Name |
4-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-7-9-17(10-8-16)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBXQYFBXRSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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